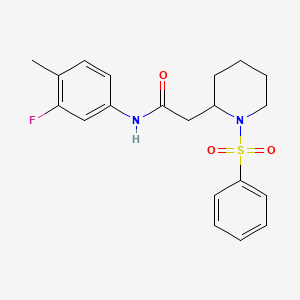

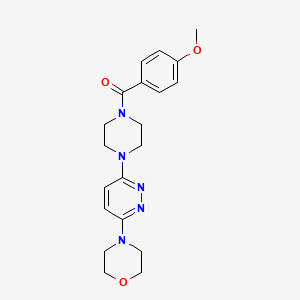

![molecular formula C14H16FNO2 B2531667 (E)-1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 2321332-55-0](/img/structure/B2531667.png)

(E)-1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-(furan-2-yl)prop-2-en-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-(furan-2-yl)prop-2-en-1-one, also known as AZD8055, is a small molecule inhibitor of mammalian target of rapamycin (mTOR) kinase. The mTOR pathway plays a crucial role in regulating cell growth, proliferation, and survival, making it a promising target for cancer therapy. AZD8055 has shown promising results in preclinical studies, and its synthesis method, mechanism of action, and biochemical and physiological effects have been extensively studied.

科学的研究の応用

Tropane Alkaloid Synthesis

The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for tropane alkaloids, a family of natural products with diverse biological properties. Researchers have focused on stereoselective methods to construct this fundamental structure. Notably, some approaches involve directly generating the bicyclic scaffold during the synthesis, bypassing the need for an acyclic precursor. These efforts contribute to the efficient production of tropane alkaloids with specific stereochemistry .

Drug Discovery

The 8-azabicyclo[3.2.1]octane motif has caught the attention of medicinal chemists. Its unique architecture presents both challenges and opportunities. As a key synthetic intermediate, it plays a crucial role in drug development. Researchers explore its potential as a scaffold for designing novel compounds with desired pharmacological properties. By modifying substituents and functional groups, scientists aim to create new drug candidates .

Total Synthesis

The compound has found applications in total synthesis endeavors. Its inclusion in synthetic routes allows access to complex molecules. Researchers utilize the 8-azabicyclo[3.2.1]octane scaffold as a strategic building block, enabling the efficient assembly of target molecules. By leveraging its stereochemistry and reactivity, chemists achieve elegant syntheses of natural products and other bioactive compounds .

Desymmetrization Strategies

In addition to direct construction, desymmetrization processes have been explored. Starting from achiral tropinone derivatives, researchers achieve stereochemical control during the transformation, leading to the desired bicyclic architecture. These innovative approaches contribute to the diversity of synthetic methodologies .

Biological Activity Exploration

While specific applications vary, researchers continue to investigate the biological activities associated with the 8-azabicyclo[3.2.1]octane scaffold. Its presence in tropane alkaloids hints at potential interactions with biological targets. Further studies are needed to unravel its precise mechanisms and therapeutic implications .

特性

IUPAC Name |

(E)-1-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-(furan-2-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO2/c15-10-8-11-3-4-12(9-10)16(11)14(17)6-5-13-2-1-7-18-13/h1-2,5-7,10-12H,3-4,8-9H2/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPFPRPAVNWAGP-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2C(=O)C=CC3=CC=CO3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2CC(CC1N2C(=O)/C=C/C3=CC=CO3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-1-{3-fluoro-8-azabicyclo[3.2.1]octan-8-yl}-3-(furan-2-yl)prop-2-en-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime](/img/structure/B2531585.png)

![1,3-dimethyl-1H-thieno[2,3-c]pyrazole hydrochloride](/img/structure/B2531591.png)

![(Z)-2-((4-fluorophenyl)sulfonyl)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2531592.png)

![3-((1H-Benzo[d]imidazol-2-yl)amino)-4-(((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione](/img/structure/B2531595.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2531599.png)

![1,4-Dioxa-8-azaspiro[4.5]decane-6-methanamine](/img/structure/B2531602.png)

![4-phenyl-5-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2531603.png)